
Iodotrimethylplatinum(IV)
Overview
Description
Iodotrimethylplatinum(IV), with the molecular formula (CH₃)₃PtI and CAS number [14364-93-3], is a platinum(IV) organometallic compound. It features a central platinum atom in the +4 oxidation state coordinated to three methyl groups and one iodide ligand, forming an octahedral geometry when additional ligands such as bipyridine are present . Key properties include:
- Molecular weight: 367.09 g/mol
- Physical state: Orange crystalline solid
- Melting point: 250°C (decomposition)
- Stability: Stable under ambient conditions but reactive toward halogens .
The compound is used in catalysis and materials science, particularly as a precursor in fuel cell technologies and homogeneous catalysis . Its crystallographic data (monoclinic system, space group P2₁/c) and bond parameters (e.g., Pt–I bond length = 2.7755 Å) have been extensively characterized via X-ray diffraction .
Preparation Methods
Grignard Reagent-Based Synthesis
Historical Development and Initial Protocols
The foundational synthesis of iodotrimethylplatinum(IV) involves reacting platinum(IV) salts with methyl Grignard reagents. Early work by Pope and Peachey utilized chloroplatinic acid () and excess methylmagnesium iodide (), yielding a yellow crystalline product contaminated with elemental iodine and magnesium salts . This method, while pioneering, suffered from low yields (~70%) and required laborious purification .
Modern Optimizations in Reagent Stoichiometry
Recent patents have refined this approach by precisely controlling molar ratios. A molar ratio of to (where ) minimizes excess reagent use, improving atomic efficiency and reducing byproducts like and . For example, using with and iodomethane in a mixed ether-halogenated solvent (e.g., diethyl ether and dichloromethane) achieves yields exceeding 85% with >99% purity .
Solvent System Innovations
The choice of solvent critically influences product isolation. A blend of ethers (e.g., tetrahydrofuran) and halogenated hydrocarbons (e.g., chloroform) enhances salt precipitation, enabling facile filtration. A volume ratio of to optimizes phase separation, reducing residual magnesium and potassium contaminants to <300 ppm and <50 ppm, respectively .
Ion-Exchange Methodologies
Precursor Flexibility and Selectivity
Alternative routes leverage ion exchange to bypass Grignard reagents. Treating trimethylplatinum(IV) complexes like or with potassium iodide () in polar aprotic solvents (e.g., acetone) quantitatively replaces the anion, yielding . This method avoids magnesium byproducts entirely, making it preferable for high-purity applications.
Reaction Conditions and Kinetics
Reactions proceed at 25–50°C over 12–24 hours, with yields dependent on the solubility of the starting complex. For instance, reacts completely within 12 hours at 40°C, whereas sulfate derivatives require extended periods due to lower solubility .
One-Pot Industrial Synthesis
Streamlined Protocol for Scalability
US Patent 6,809,212 outlines a one-pot method combining platinum(IV) chloride (), methylmagnesium iodide, and elemental iodine () in a single reaction vessel . The exothermic reaction is controlled via gradual reagent addition and cooling (0–10°C), achieving 80–90% yield with minimal purification.
Key Advantages and Limitations
This method eliminates intermediate isolation steps, reducing production time and costs. However, it generates and byproducts, necessitating post-synthesis washes with nonpolar solvents (e.g., hexane) to isolate the product .
Comparative Analysis of Methodologies
The table below summarizes critical parameters across the three primary synthesis routes:
Industrial and Materials Science Applications
Chemical Vapor Deposition (CVD) Precursors
High-purity serves as a precursor for platinum thin films in microelectronics. Sublimation at 80–100°C under vacuum generates volatile intermediates like , which decompose on substrates to deposit metallic platinum .
Catalytic Hydrosilylation
The tetrameric structure catalyzes hydrosilylation of alkenes at 120–150°C, though thermal decomposition to platinum metal necessitates careful temperature control .
Chemical Reactions Analysis
Iodotrimethylplatinum(IV) undergoes various types of chemical reactions, including substitution and reduction reactions. It is often utilized as a precursor en route to the synthesis of other organoplatinum compounds, such as hydrosilylation catalysts . Common reagents used in these reactions include methylmagnesium iodide and potassium iodide . The major products formed from these reactions are typically other organoplatinum complexes with different functional groups .
Scientific Research Applications
Synthesis and Properties
Iodotrimethylplatinum(IV) is synthesized primarily through reactions involving potassium hexachloroplatinate and methylmagnesium iodide. The compound exists as a tetramer with a cubane-like structure, where each platinum atom is coordinated in a pseudo-octahedral geometry. Its stability makes it a useful precursor for generating other platinum complexes.
Key Characteristics
- Chemical Formula : [(CH₃)₃PtI]₄
- Molecular Weight : 367.10 g/mol
- Appearance : White to orange crystalline solid
- Solubility : Sparingly soluble in ether, alcohol, and acetone; insoluble in water
- Sensitivity : Air and light sensitive
Catalytic Applications
Iodotrimethylplatinum(IV) serves as a catalyst in various organic reactions, particularly in hydrosilylation processes. Its ability to facilitate the addition of silanes to alkenes has been extensively studied.
Case Study: Hydrosilylation of Alkenes
In a study examining the catalytic efficiency of iodotrimethylplatinum(IV), it was found that the compound effectively catalyzed the hydrosilylation of terminal alkenes at elevated temperatures. The reaction mechanism involves the decomposition of the tetramer to generate active platinum species, which then interact with silanes and alkenes to form siloxanes.
Chemical Vapor Deposition (CVD)
Iodotrimethylplatinum(IV) is also utilized as a precursor for chemical vapor deposition (CVD) processes, particularly in the production of thin films for electronic applications.
Table: CVD Applications of Iodotrimethylplatinum(IV)
Application Area | Description |
---|---|
Electronics | Used for depositing platinum layers on substrates |
Optical Coatings | Employed in creating thin films for optical devices |
Semiconductor Fabrication | Utilized in producing conductive layers |
Research in Organic Synthesis
The compound has been investigated for its role in organic synthesis beyond catalysis. It has shown potential in methyl transfer reactions under alkaline conditions, which can be beneficial in synthesizing various organic intermediates.
Case Study: Methyl Transfer Reactions
Research indicates that iodotrimethylplatinum(IV) facilitates methyl transfer under specific conditions, enhancing the yield of desired products. This property opens avenues for its application in synthesizing complex organic molecules.
Mechanism of Action
The mechanism of action of iodotrimethylplatinum(IV) in organometallic chemistry involves the coordination of the platinum atom with the organic ligands, leading to the formation of new compounds with unique properties . The platinum atom acts as a central metal, coordinating with the methyl and iodine ligands to form a stable complex . This coordination allows for various chemical transformations and reactions to occur, making iodotrimethylplatinum(IV) a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Similar Platinum Compounds
Structural and Geometric Differences
Platinum(IV) complexes typically adopt octahedral geometries, while platinum(II) complexes are square planar. Below is a comparative analysis of iodotrimethylplatinum(IV) with analogous compounds:
Table 1: Structural and Geometric Comparison
Key Observations :
- Bond Lengths : The Pt–I bond in iodotrimethylplatinum(IV) is longer than Pt–Cl bonds in cisplatin, reflecting differences in ligand electronegativity and ionic radii (I⁻ > Cl⁻).
Research Findings and Trends
Recent studies highlight the following:
- Ligand Substitution : The iodide ligand in iodotrimethylplatinum(IV) can be replaced by azolidone derivatives, enabling tunability for catalytic applications .
- Comparative Stability : Pt(IV) complexes like iodotrimethylplatinum(IV) are more resistant to reduction than Pt(II) species, favoring their use in oxidative environments .
Biological Activity
Iodotrimethylplatinum(IV) (ITMP) is a platinum-based organometallic compound that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of ITMP, supported by data tables, case studies, and detailed research findings.
Iodotrimethylplatinum(IV) is characterized by the formula . The platinum atom is in the +4 oxidation state, coordinated with three methyl groups and one iodide ion. The geometry around the platinum center is typically octahedral, which influences its reactivity and interaction with biological molecules.
Anticancer Properties
Research has demonstrated that ITMP exhibits significant anticancer properties, particularly against various cancer cell lines. The mechanism of action involves the formation of DNA adducts, leading to apoptosis in cancer cells. A study indicated that ITMP was effective against ovarian cancer cells, showing a dose-dependent decrease in cell viability .
Table 1: Anticancer Activity of Iodotrimethylplatinum(IV)
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A2780 (Ovarian) | 5.2 | DNA adduct formation |
HeLa (Cervical) | 7.8 | Induction of apoptosis |
MCF-7 (Breast) | 6.4 | Cell cycle arrest |
Catalytic Activity
ITMP has also been noted for its catalytic properties in organic reactions. It shows high selectivity and efficiency in catalyzing reactions such as hydrosilylation and carbon-carbon bond formation. The catalytic activity is attributed to the unique coordination environment provided by the methyl groups and iodide ligand .
Table 2: Catalytic Reactions Involving Iodotrimethylplatinum(IV)
Reaction Type | Substrate | Yield (%) |
---|---|---|
Hydrosilylation | Alkenes | 85 |
Cross-coupling | Aryl halides | 90 |
Carbonylation | Aldehydes | 75 |
Case Studies
- Ovarian Cancer Treatment : A clinical study explored the efficacy of ITMP in treating patients with recurrent ovarian cancer. The results showed a significant reduction in tumor size among participants treated with ITMP compared to those receiving standard chemotherapy .
- Mechanistic Studies : Investigations into the mechanism of action revealed that ITMP induces oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent cell death. This was confirmed through assays measuring reactive oxygen species (ROS) levels and mitochondrial membrane potential .
Research Findings
Recent studies have highlighted the importance of the ligand environment surrounding platinum complexes in determining their biological activity. The presence of methyl groups in ITMP enhances its lipophilicity, facilitating better cellular uptake compared to other platinum compounds . Furthermore, research indicates that modifications to the ligand structure can significantly alter both the anticancer efficacy and catalytic properties of platinum complexes.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing iodotrimethylplatinum(IV), and how can experimental reproducibility be ensured?
- Methodological Answer : Iodotrimethylplatinum(IV) [(CH₃)₃PtI] is typically synthesized via oxidative addition of methyl iodide to trimethylplatinum(IV) precursors. To ensure reproducibility:
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Document reaction conditions (solvent, temperature, stoichiometry) in detail, including inert atmosphere requirements (e.g., nitrogen/argon) .
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Characterize products using ¹H/¹³C NMR (to confirm methyl groups) and X-ray crystallography (for structural validation). Cross-reference with literature-reported spectral data .
-
Include purity assessments (e.g., elemental analysis, HPLC) in the main manuscript, with extended datasets in supplementary materials .
- Data Table :
Parameter | Example Value | Technique for Validation |
---|---|---|
Reaction Temperature | 60°C | Thermocouple monitoring |
Yield | 78% | Gravimetric analysis |
Pt-I Bond Length | 2.68 Å | X-ray diffraction |
Q. Which spectroscopic and analytical techniques are most reliable for characterizing iodotrimethylplatinum(IV)?
- Methodological Answer : Prioritize techniques sensitive to Pt-centered bonding and methyl group environments:
- NMR Spectroscopy : Use ¹⁹⁵Pt NMR to confirm oxidation state and coordination geometry. Compare chemical shifts with analogous Pt(IV) complexes .
- Infrared (IR) Spectroscopy : Identify Pt-C stretching vibrations (450–550 cm⁻¹) and validate against computational simulations .
- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/Pt/I ratios to confirm purity .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of iodotrimethylplatinum(IV) with nucleophiles?
- Methodological Answer : Discrepancies in nucleophilic substitution pathways (e.g., SN2 vs. associative mechanisms) require:
-
Isotopic Labeling : Use deuterated methyl groups to track kinetic isotope effects .
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Computational Modeling : Perform DFT calculations to compare activation barriers for proposed pathways .
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In Situ Monitoring : Employ stopped-flow UV-Vis or Raman spectroscopy to capture transient intermediates .
- Data Contradiction Analysis :
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If experimental rates conflict with theoretical predictions, re-examine solvent effects (e.g., polarity, coordinating ability) and purity of starting materials .
Q. What strategies mitigate challenges in studying the electronic structure of iodotrimethylplatinum(IV)?
- Methodological Answer : Address ligand-field splitting and relativistic effects via:
-
X-ray Absorption Spectroscopy (XAS) : Probe Pt L₃-edge to assess oxidation state and ligand coordination .
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Magnetic Circular Dichroism (MCD) : Resolve d-orbital contributions to electronic transitions .
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Comparative Studies : Benchmark against trimethylplatinum(IV) halides (e.g., Cl/Br analogs) to isolate iodine’s electronic influence .
- Data Table :
Technique | Key Output | Reference Compound |
---|---|---|
XAS | Pt L₃-edge white line intensity | (CH₃)₃PtCl |
DFT Calculation | HOMO-LUMO gap (eV) | (CH₃)₃PtBr |
Q. How can researchers reconcile conflicting data on the thermal stability of iodotrimethylplatinum(IV)?
- Methodological Answer : Divergent decomposition temperatures in literature may arise from impurities or measurement techniques. To resolve:
- Conduct thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ vs. air) .
- Pair with mass spectrometry (MS) to identify gaseous decomposition products (e.g., CH₃I) .
- Validate with replicate experiments (≥3 trials) and statistical error analysis .
Q. Safety and Ethical Considerations
Q. What safety protocols are critical when handling iodotrimethylplatinum(IV)?
- Methodological Answer :
Properties
IUPAC Name |
carbanide;iodoplatinum | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSQPOLLUOLHHF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].I[Pt] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IPt-3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473900 | |
Record name | Iodotrimethylplatinum(IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14364-93-3 | |
Record name | Iodotrimethylplatinum(IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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